molecular formula C26H20N2O3 B397660 3-ETHOXY-N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)BENZAMIDE

3-ETHOXY-N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)BENZAMIDE

Cat. No.: B397660
M. Wt: 408.4g/mol
InChI Key: PRRATDWXALSBSA-UHFFFAOYSA-N
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Description

3-ETHOXY-N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)BENZAMIDE is a complex organic compound that features a benzamide core linked to a naphthoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHOXY-N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)BENZAMIDE typically involves the formation of the naphthoxazole ring followed by its attachment to the benzamide core. One common method involves the reaction of naphthols with amines using TEMPO as the oxygen source . This method is known for its functional group tolerance and efficiency in constructing naphthoxazole-related molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-ETHOXY-N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzamide or naphthoxazole rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-ETHOXY-N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The naphthoxazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ETHOXY-N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)BENZAMIDE is unique due to its specific combination of a benzamide core with a naphthoxazole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H20N2O3

Molecular Weight

408.4g/mol

IUPAC Name

N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)-3-ethoxybenzamide

InChI

InChI=1S/C26H20N2O3/c1-2-30-21-8-5-7-19(16-21)25(29)27-20-13-10-18(11-14-20)26-28-24-22-9-4-3-6-17(22)12-15-23(24)31-26/h3-16H,2H2,1H3,(H,27,29)

InChI Key

PRRATDWXALSBSA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC5=CC=CC=C54

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC5=CC=CC=C54

Origin of Product

United States

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